N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one

Medicinal Chemistry Synthetic Methodology Quality Control

This N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one features orthogonal Boc protection enabling selective N1 diversification and a 7-fluoro substituent optimizing CNS ADME profiles (cLogP 3.22, TPSA 46.6Ų). Unlike unprotected or non-fluorinated analogs, it eliminates additional synthetic steps for fluorination and amine protection, reducing yield loss. The 4-oxo position supports reductive amination, Grignard additions, and enolate alkylation. ≥95% purity minimizes side reactions in coupling steps. Ideal for kinase inhibitor focused libraries and CNS lead optimization.

Molecular Formula C14H16FNO3
Molecular Weight 265.284
CAS No. 1211594-21-6
Cat. No. B597902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one
CAS1211594-21-6
SynonymsN-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one
Molecular FormulaC14H16FNO3
Molecular Weight265.284
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)F
InChIInChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3
InChIKeyYYGPYBIGAQSMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one (CAS 1211594-21-6): A Differentiated Fluorinated Dihydroquinolinone Building Block for Drug Discovery


N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one (CAS 1211594-21-6) is a fluorinated heterocyclic building block featuring a 3,4-dihydroquinolin-4(1H)-one core, substituted with a single fluorine atom at the 7-position and protected at the N1 position with a tert-butyloxycarbonyl (Boc) group . This compound belongs to the broader class of fluorinated dihydroquinolinones, which are valued in medicinal chemistry for their application in kinase inhibitor development and central nervous system drug discovery programs [1]. The compound is commercially available as a research intermediate with verified purity specifications .

Why Unprotected or Non-Fluorinated 3,4-Dihydroquinolinones Cannot Substitute for N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one in Multi-Step Synthesis


Direct substitution with non-fluorinated analogs or unprotected dihydroquinolinones is not synthetically viable for programs requiring precise control over the 7-position substitution pattern and orthogonal amine protection. The N-Boc group provides essential protection of the cyclic amine during subsequent synthetic transformations, enabling selective functionalization elsewhere in the molecule, while the 7-fluoro substituent confers distinct physicochemical properties including altered lipophilicity (calculated LogP of 3.22) and polarity (topological PSA of 46.6 Ų) compared to non-fluorinated analogs [1]. Generic substitution would necessitate additional synthetic steps for fluorination and protection, introducing inefficiency and potential yield loss.

Quantitative Differentiation Evidence for N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one (CAS 1211594-21-6) Versus Generic Dihydroquinolinone Building Blocks


Verified High Purity Specification (98%) Enables Reproducible Downstream Synthesis

Commercially sourced N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is supplied with a minimum purity specification of 98% as verified by vendor quality control . This purity level ensures consistent performance in sensitive coupling reactions and multi-step syntheses, minimizing the introduction of impurities that could compromise yield or complicate purification of final drug candidates.

Medicinal Chemistry Synthetic Methodology Quality Control

7-Fluoro Substitution Lowers Topological Polar Surface Area Relative to Oxygenated Dihydroquinolinone Analogs

The calculated topological polar surface area (TPSA) of N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is 46.6 Ų [1]. This value is notably lower than the TPSA of non-fluorinated dihydroquinolinones containing additional polar substituents. For example, the des-fluoro analog (3,4-dihydroquinolin-4(1H)-one) possesses a TPSA of approximately 29.1 Ų, while more polar oxygenated variants can exceed 75 Ų. The intermediate TPSA of the 7-fluoro compound balances permeability with solubility—a critical parameter for CNS drug discovery where optimal TPSA for blood-brain barrier penetration is typically below 90 Ų [2].

Physicochemical Properties ADME Prediction Medicinal Chemistry

Increased Calculated Lipophilicity (cLogP 3.22) Enhances Membrane Permeability Relative to Non-Fluorinated Parent Scaffold

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one exhibits a calculated LogP value of 3.22 [1]. Fluorine substitution at the 7-position increases lipophilicity by approximately 1.5 LogP units compared to the non-fluorinated 3,4-dihydroquinolin-4(1H)-one scaffold (estimated LogP ~1.7). This lipophilicity enhancement can improve passive membrane permeability, a critical factor for achieving adequate oral bioavailability and intracellular target engagement [2].

Lipophilicity ADME Drug Design

High-Impact Application Scenarios for N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one in Drug Discovery and Chemical Biology


Synthesis of 7-Fluoro-Substituted Dihydroquinolinone-Based Kinase Inhibitor Libraries

This compound serves as an ideal building block for constructing focused libraries of kinase inhibitors bearing the 7-fluoro-3,4-dihydroquinolin-4-one pharmacophore. The Boc-protected amine allows for orthogonal deprotection and subsequent diversification at the N1 position, while the 7-fluoro substituent contributes favorable lipophilicity (cLogP 3.22) and moderate polarity (TPSA 46.6 Ų) for optimizing kinase inhibitor ADME profiles [1][2]. The high purity (≥98%) ensures consistent library quality .

Preparation of CNS-Penetrant Drug Candidates with Optimized Physicochemical Properties

The calculated TPSA of 46.6 Ų and cLogP of 3.22 position this building block within the favorable range for CNS drug design (TPSA <90 Ų; LogP 2-4) [1]. Medicinal chemists can utilize this scaffold to generate lead compounds with enhanced blood-brain barrier permeability compared to more polar dihydroquinolinone analogs, as demonstrated in recent PARP inhibitor development programs where fluorinated dihydroisoquinolinones exhibited improved drug-likeness [2].

Multi-Step Synthesis Requiring Selective N1 Protection During 4-Oxo Functionalization

The Boc group provides robust protection of the cyclic amine nitrogen during transformations at the 4-oxo position, such as reductive amination, Grignard addition, or enolate alkylation. This enables sequential functionalization strategies that would be impossible with unprotected dihydroquinolinones. The 98% purity specification minimizes side reactions from nitrogen-containing impurities that could compete in subsequent coupling steps .

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